molecular formula C10H18N4O B2706476 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1891179-18-2

3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2706476
CAS No.: 1891179-18-2
M. Wt: 210.281
InChI Key: ZHHBIRLYSXGYTM-UHFFFAOYSA-N
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Description

3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an amino group at the 3-position and a carboxamide group at the 5-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and halogenated pyrazoles. These products can further undergo additional reactions to form more complex compounds .

Scientific Research Applications

3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The pathways involved often include the modulation of kinase activity and the inhibition of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 5-Amino-1H-pyrazole-4-carboxamide

Uniqueness

3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diisopropyl groups enhances its lipophilicity, making it more suitable for certain biological applications compared to its analogs .

Properties

IUPAC Name

5-amino-N,2-di(propan-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-6(2)12-10(15)8-5-9(11)13-14(8)7(3)4/h5-7H,1-4H3,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHBIRLYSXGYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=NN1C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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